![molecular formula C14H11F3N2O2 B2489565 N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 320418-99-3](/img/structure/B2489565.png)
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
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Overview
Description
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with Pyrrole: The acid chloride is then reacted with N-methylpyrrole-2-carboxamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group (-CONH-) is a key reactive site. In similar pyrrole derivatives, amide bonds are typically formed via coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines. For instance, thionyl chloride is commonly used to convert carboxylic acids to acid chlorides, which then react with amines under basic conditions (e.g., HBTU coupling agents ) to form amides .
Example :
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Reagents : Thionyl chloride, HBTU, triethylamine.
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Conditions : Room temperature, inert atmosphere (e.g., nitrogen).
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Product : Amide bond formation between the benzoyl group and the pyrrole carboxamide.
Reduction Reactions
While the target compound lacks reducible groups like nitro (-NO₂), pyrrole derivatives with such motifs can undergo reduction. For example, palladium catalysts (e.g., Pd/C) and hydrogenation are used to reduce nitro groups to amines .
Example :
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Reagents : Palladium catalyst, hydrogen gas.
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Conditions : Elevated temperature, high-pressure hydrogenation.
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Product : Conversion of nitro groups to amines (if present).
Substitution Reactions
Example :
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Reagents : Nucleophiles (e.g., amines), bases (e.g., KOtBu).
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Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.
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Product : Substituted aromatic derivatives.
Reaction Conditions and Reagents
Major Products
The products depend on the reaction pathway:
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Amide coupling : Formation of stable amide bonds, critical for bioactivity.
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Reduction : Introduction of amine groups, altering solubility and reactivity.
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Substitution : Modified aromatic rings with altered electronic properties.
Research Insights
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Structural Optimization : Pyrrole derivatives with trifluoromethyl groups exhibit enhanced stability and bioactivity due to hydrophobic interactions .
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Antimicrobial Activity : Pyrrole-containing compounds, such as pyrrolamides, inhibit bacterial DNA gyrase, demonstrating therapeutic potential .
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Antiparasitic Applications : Minor groove binders (MGBs) derived from pyrrole derivatives show nanomolar activity against Trypanosoma brucei, highlighting their utility in neglected diseases .
Scientific Research Applications
Structure and Composition
- Chemical Name : N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Molecular Formula : C14H10F3N2O2
- Molecular Weight : 314.24 g/mol
- CAS Number : 320418-99-3
The compound features a pyrrole ring, a trifluoromethyl group, and a benzoyl moiety, contributing to its unique chemical properties that enhance its biological activity.
Synthetic Routes
The synthesis typically involves the following steps:
- Formation of Benzoyl Intermediate :
- 2-(trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
- Coupling Reaction :
- The acid chloride is then reacted with N-methylpyrrole-2-carboxamide in the presence of a base like triethylamine to yield the desired product.
This method can be optimized for industrial production to enhance yield and purity through controlled reaction conditions and the use of catalysts.
Pharmaceutical Applications
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for interactions with various biological targets, making it suitable for drug development:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties by interfering with cellular pathways involved in cancer progression.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.01 | CDK inhibition |
Compound B | NCI-H460 | 0.03 | Microtubule disruption |
Compound C | HeLa | 7.01 | Topoisomerase II inhibition |
These findings indicate that this compound could potentially act through mechanisms such as cell cycle arrest and apoptosis induction.
Biochemical Studies
The compound's ability to interact with enzymes or receptors makes it valuable in biochemical research:
- Enzyme Inhibition Studies : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and allowing it to modulate enzyme activity.
Material Science Applications
Due to its unique chemical properties, this compound can be utilized in developing advanced materials with specific functionalities, such as:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds related to this compound:
- Antitumor Activity : Research has shown that derivatives with similar structures exhibit potent cytotoxicity against human cancer cell lines, indicating promising therapeutic potential.
- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells, providing a basis for further development as anticancer agents.
Mechanism of Action
The mechanism of action of N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide
- N-methyl-4-[2-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
Uniqueness
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications.
Biological Activity
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with a trifluoromethyl group and a benzoyl moiety. Its molecular formula is C15H13F3N2O2, which contributes to its unique properties and biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit specific enzymes associated with cancer proliferation and inflammation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
- Antimicrobial Activity : Some studies suggest that pyrrole-based compounds possess antibacterial properties, making them candidates for treating infections.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : A study evaluated the compound against multiple cancer cell lines, demonstrating significant cytotoxic effects, particularly in MCF7 and NCI-H460 cells. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Antimicrobial Studies : In vitro evaluations revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values indicated strong efficacy, particularly against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
- Mechanistic Insights : Research has shown that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition could lead to enhanced apoptosis in cancer cells, providing a dual mechanism of action.
Properties
IUPAC Name |
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-18-13(21)11-6-8(7-19-11)12(20)9-4-2-3-5-10(9)14(15,16)17/h2-7,19H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFAWRFLLEREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.